molecular formula C16H17N5O2 B2767412 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea CAS No. 1798459-76-3

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea

Cat. No.: B2767412
CAS No.: 1798459-76-3
M. Wt: 311.345
InChI Key: URLDIMZBBWGIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea” is also known as Ethanone . It has a molecular formula of C9H9N3O and a molecular weight of 175.19 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C9H9N3O . Further details about its structure are not available in the search results.


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.28±0.1 g/cm3 and a predicted pKa of 0.00±0.30 . Other physical and chemical properties like melting point, boiling point, and toxicity are not available in the search results.

Scientific Research Applications

Enzyme Inhibition and Treatment of Gout

One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the treatment of gout. Compounds such as 4-hydroxypyrazolo[3,4-d]pyrimidine (HPP) have been identified as potent inhibitors of the enzyme xanthine oxidase. This enzyme is crucial for the oxidative metabolism of purines, leading to the production of uric acid. Inhibiting xanthine oxidase helps to lower serum and urinary uric acid levels, providing a therapeutic strategy for managing gout and related conditions (Hall, Holloway, & Scott, 1964).

Cognitive Impairment Treatment

Another application is found in the development of inhibitors for phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. Research in this area led to the identification of several potent and selective PDE1 inhibitors based on the pyrazolo[3,4-d]pyrimidinone scaffold. One such compound, ITI-214, has shown promise in preclinical models and is advancing through clinical development (Li et al., 2016).

Antifungal Applications

Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated potential in antifungal applications. Studies have shown that certain derivatives exhibit good antifungal abilities against pathogens such as Colletotrichum gloeosporioides. The development of these compounds could lead to new treatments for fungal infections affecting plants and potentially humans (Zhang et al., 2016).

Cancer Research

In cancer research, pyrazolo[1,5-a]pyrimidine derivatives have been explored as multitargeted receptor tyrosine kinase inhibitors. These compounds have shown efficacy in inhibiting key receptors involved in tumor growth and metastasis, such as VEGFR and PDGFR kinases. For example, specific inhibitors have demonstrated potent activity and favorable pharmacokinetic profiles in preclinical models, highlighting their potential as cancer therapeutics (Frey et al., 2008).

Synthesis of Novel Compounds

The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile building block for the synthesis of a wide range of novel compounds with potential pharmacological applications. These include the development of new fluorophores, ligands for benzodiazepine receptors, and other bioactive molecules with potential antitumor, antimicrobial, and anti-inflammatory properties (Castillo, Tigreros, & Portilla, 2018).

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-12-9-15-18-10-13(11-21(15)20-12)19-16(22)17-7-8-23-14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDIMZBBWGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.